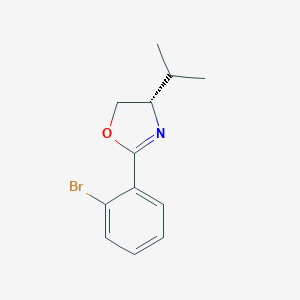
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with isopropylamine and an appropriate oxazole-forming reagent under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
化学反応の分析
Types of Reactions
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups such as phenyl or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacological properties, enhancing efficacy and selectivity towards specific biological targets .
Case Study: Neurological Agents
Research has demonstrated that derivatives of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibit promising activity against neurodegenerative diseases. For instance, modifications to the oxazole ring have led to compounds with improved binding affinity for neurotransmitter receptors .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxazole derivatives |
| Reduction | Lithium aluminum hydride | Alkyl-substituted derivatives |
| Substitution | Amines, thiols | Diverse functionalized derivatives |
Material Science
Development of New Materials
The compound is being explored for applications in material science, particularly in developing new materials with specific electronic or optical properties. Research indicates that its incorporation into polymer matrices can enhance conductivity and thermal stability .
Case Study: Conductive Polymers
Studies have shown that incorporating this compound into conductive polymer films significantly improves their electrical properties, making them suitable for use in electronic devices .
Agricultural Chemistry
Role in Agrochemical Formulations
this compound is investigated for its potential role in formulating agrochemicals. Its chemical structure allows it to act as an effective pesticide or herbicide by targeting specific enzymes in pests or plants .
| Application Area | Potential Benefits |
|---|---|
| Pesticide Development | Increased efficacy against target pests |
| Herbicide Formulation | Selectivity towards unwanted plant species |
Chemical Reaction Mechanisms
Research on Reaction Mechanisms
The compound is extensively used in studies examining reaction mechanisms, helping researchers understand the behavior of similar compounds under various conditions. This research provides insights into the fundamental aspects of organic reactions and catalysis .
作用機序
The mechanism of action of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromophenyl oxazole: Lacks the isopropyl group, leading to different steric and electronic properties.
4-Isopropyl oxazole:
2-Bromophenyl isoxazole: Contains an isoxazole ring instead of an oxazole ring, resulting in different chemical behavior.
Uniqueness
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of its chiral center, bromophenyl group, and isopropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(4S)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCLJUVMOVVZBS-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














